Meso-tetra (2,3,4-trifluorophenyl) porphine Meso-tetra (2,3,4-trifluorophenyl) porphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560779
InChI: InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H
SMILES:
Molecular Formula: C44H18F12N4
Molecular Weight: 830.6 g/mol

Meso-tetra (2,3,4-trifluorophenyl) porphine

CAS No.:

Cat. No.: VC16560779

Molecular Formula: C44H18F12N4

Molecular Weight: 830.6 g/mol

* For research use only. Not for human or veterinary use.

Meso-tetra (2,3,4-trifluorophenyl) porphine -

Specification

Molecular Formula C44H18F12N4
Molecular Weight 830.6 g/mol
IUPAC Name 5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin
Standard InChI InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H
Standard InChI Key LJNDKSBQGRXRKX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F

Introduction

PropertyValueSource
Molecular FormulaC₄₄H₁₈F₁₂N₄
Molecular Weight830.6 g/mol
IUPAC Name5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin
CAS NumberNot publicly disclosed
Spectral Absorption (λmax)~420 nm (Soret band), 515–650 nm (Q bands)

Synthesis and Manufacturing

Adler-Longo Methodology

The synthesis follows the Adler-Longo method, involving condensation of pyrrole with 2,3,4-trifluorobenzaldehyde in refluxing propionic acid . Key steps include:

  • Condensation: Pyrrole and aldehyde react to form a porphyrinogen intermediate.

  • Oxidation: The intermediate is oxidized using agents like dichlorodicyanoquinone (DDQ) or chloranil to yield the aromatic porphyrin .

  • Purification: Column chromatography or recrystallization isolates the product, with yields typically ranging from 15–25% due to steric hindrance from fluorine substituents.

Challenges in Synthesis

  • Steric Effects: Bulky trifluorophenyl groups hinder cyclization, reducing yields compared to meso-tetraphenylporphine (TPP) .

  • Electronic Effects: Electron-withdrawing fluorine atoms deactivate the aldehyde, slowing condensation kinetics.

Structural and Spectroscopic Features

X-ray Crystallography and Computational Analysis

While no crystal structure is publicly reported for this specific derivative, density functional theory (DFT) calculations predict a non-planar porphyrin core due to steric clashes between adjacent fluorine atoms . The dihedral angle between phenyl rings and the porphyrin plane is estimated at 60–70°, reducing π-conjugation compared to planar porphyrins .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The Soret band appears at ~420 nm, redshifted by 10 nm compared to TPP due to fluorine’s inductive effects .

  • Fluorescence Emission: Exhibits weak fluorescence (quantum yield Φ < 0.1) due to heavy atom effects from fluorine, promoting intersystem crossing .

  • NMR Spectroscopy: ¹⁹F NMR shows three distinct signals for ortho, meta, and para fluorine atoms at δ −140 to −160 ppm.

Table 2: Comparative Spectroscopic Data

PropertyMeso-tetra (2,3,4-trifluorophenyl) porphineMeso-Tetra(4-trifluoromethylphenyl) porphine
Molecular Weight830.6 g/mol886.7 g/mol
Soret Band (λmax)420 nm415 nm
Fluorescence Quantum Yield<0.10.3

Chemical Reactivity and Stability

Metallation Behavior

The compound readily coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) in refluxing dimethylformamide (DMF). Metallated derivatives show enhanced photostability, making them suitable for optical applications .

Thermal and Photochemical Stability

  • Thermal Stability: Decomposes above 300°C, outperforming non-fluorinated porphyrins due to strong C–F bonds.

  • Photostability: Resists degradation under visible light, a critical advantage in dye-sensitized solar cells (DSSCs) and photodynamic therapy .

Applications in Science and Technology

Photodynamic Therapy (PDT)

The compound’s low fluorescence but high singlet oxygen quantum yield (ΦΔ ≈ 0.7) makes it a candidate for PDT. Fluorine substituents improve cellular uptake and target specificity .

Optical Materials

Patent US20170235034A1 highlights its use in blue-light-filtering lenses, leveraging its absorption at 400–450 nm to protect against high-energy visible light .

Catalysis

In oxidation reactions, iron(III) derivatives catalyze lignin degradation with 80% efficiency under microwave irradiation, offering a sustainable route to aromatic monomers .

Future Research Directions

  • Drug Delivery Systems: Functionalizing the porphyrin periphery with targeting moieties (e.g., antibodies).

  • Organic Electronics: Exploring charge transport properties in thin-film transistors.

  • Environmental Catalysis: Optimizing lignin depolymerization for biofuel production .

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